

BPI-15086: A Technical Overview of a Third-Generation EGFR Inhibitor

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Compound of Interest

Compound Name: BPI-15086

Cat. No.: B15569251

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Introduction

BPI-15086 is a novel, orally available, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed by Betta Pharmaceuticals Co., Ltd.[1] It is designed to selectively target the EGFR T790M mutation, a common mechanism of acquired resistance to first- and second-generation EGFR TKIs in patients with non-small cell lung cancer (NSCLC).[1] This document provides a comprehensive technical guide on the mechanism of action, preclinical and clinical data, and relevant experimental methodologies for **BPI-15086**.

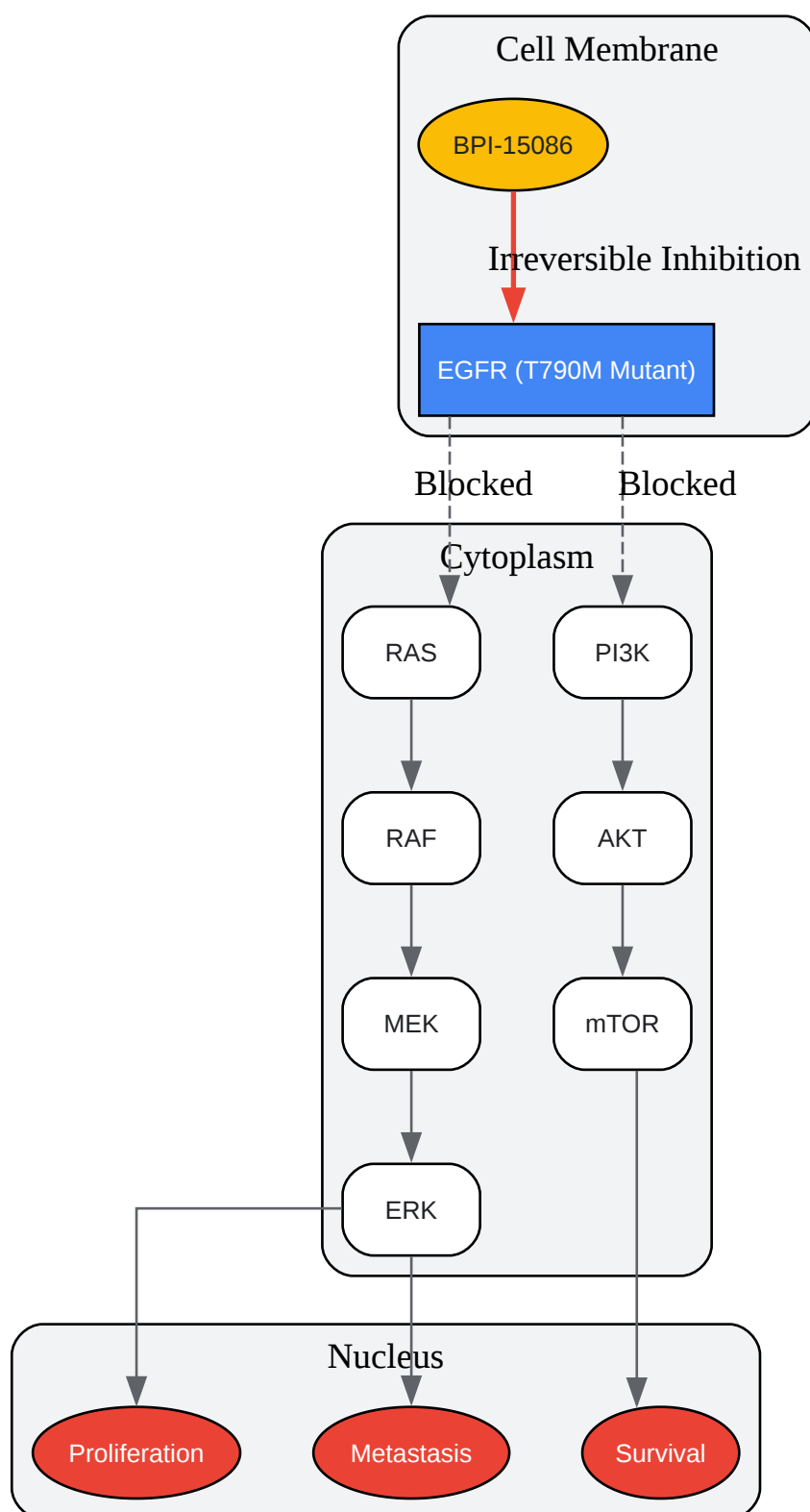
Core Mechanism of Action

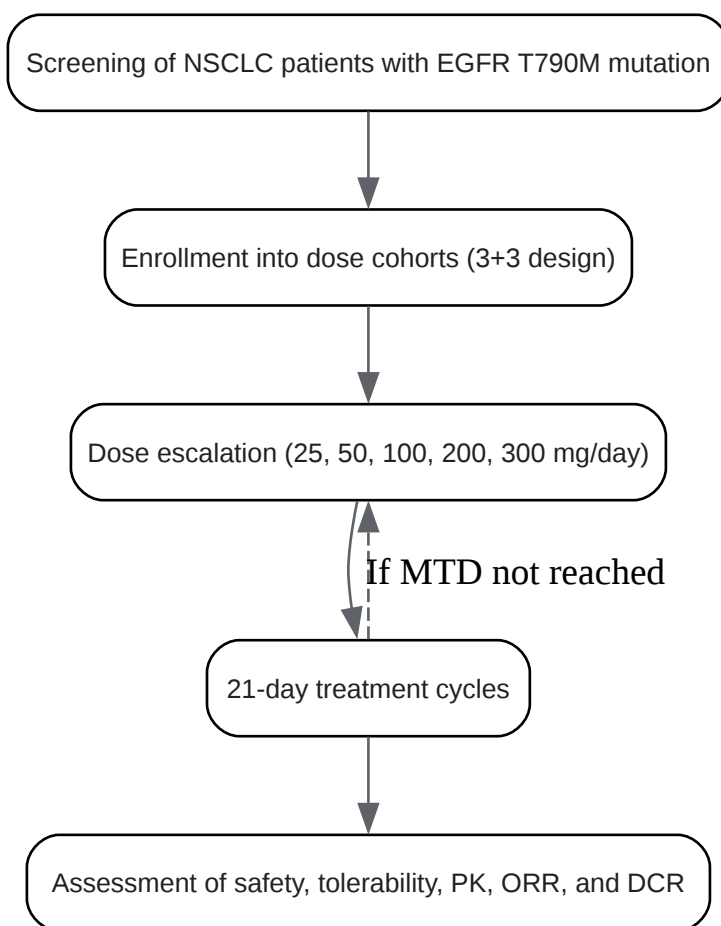
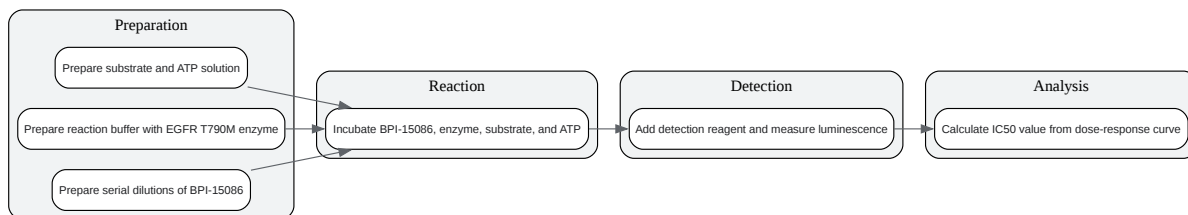
BPI-15086 functions as an ATP-competitive, irreversible inhibitor of the EGFR kinase.[1] Its primary mechanism involves specifically binding to the ATP-binding site of the EGFR T790M mutant protein. This covalent and irreversible binding blocks the autophosphorylation of the receptor, thereby inhibiting the downstream signaling pathways that drive tumor cell proliferation, survival, and metastasis.[2]

Signaling Pathway

The binding of **BPI-15086** to the mutated EGFR prevents the activation of key downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR

pathways. These pathways, when constitutively activated by EGFR mutations, are critical for cancer cell growth and survival. By inhibiting these signals, **BPI-15086** induces cell death in tumor cells harboring the EGFR T790M mutation.





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References

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- 2. Facebook [[cancer.gov](https://www.facebook.com/cancer.gov)]
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